1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Description
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane (CAS 1438-82-0), commonly referred to as pentamethyldisiloxane, is a disiloxane derivative with the molecular formula C₅H₁₅OSi₂ and a molecular weight of 147.344 g/mol . Its structure comprises a central disiloxane backbone (Si–O–Si) substituted with five methyl groups and a pentamethyldisilanyloxy moiety. This compound is widely utilized as a precursor in hydrosilylation reactions , a key process in silicone polymer synthesis. Its physical properties, such as low viscosity and volatility, make it suitable for applications in coatings, adhesives, and functionalized materials .
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)12-16(9,10)14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBINKSQHFYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540919 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-65-8 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethyldisiloxane with chloropentamethyldisilane in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of specialized reactors and controlled environments ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the silicon atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a component in certain biomedical devices.
Medicine: It is investigated for its potential use in drug delivery systems and as a protective coating for medical implants.
Industry: The compound is employed in the production of specialty silicones, lubricants, and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to form strong interactions with other molecules. These interactions can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and durability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Disiloxanes are structurally diverse, with variations in substituents significantly influencing their chemical and physical properties. Below is a detailed comparison of pentamethyldisiloxane with analogous compounds:
Phenyl-Substituted Disiloxanes
- 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane (CAS 14920-92-4): Molecular Formula: C₁₁H₂₀OSi₂. The phenyl group introduces π-conjugation, enhancing thermal stability but reducing solubility in nonpolar solvents compared to pentamethyldisiloxane . Applications: Used in high-temperature lubricants due to its resistance to thermal degradation.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7):
Halogenated Derivatives
- 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane (CAS 17201-83-1):
Vinyl-Functionalized Disiloxanes
- 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4): Molecular Formula: C₈H₁₈OSi₂. Dual vinyl groups facilitate polymerization via hydrosilylation or radical pathways, contrasting with the inert methyl groups in pentamethyldisiloxane . Applications: Key monomer in silicone rubbers and resins.
Vinylpentamethyldisiloxane (CAS 1438-79-5):
Long-Chain Alkyl Substitutions
- 1,1,1,3,3-Pentamethyl-3-octyldisiloxane (CAS 180006-15-9):
Hydroxyl-Functionalized Disiloxanes
- 1-Hydroxy-1,1,3,3,3-pentaphenyldisiloxane ([Si₂O(OH)(Ph)₅]):
Data Tables
Table 1. Structural and Physical Properties of Selected Disiloxanes
Research Findings
- Synthetic Utility : Pentamethyldisiloxane’s methyl groups provide steric hindrance, slowing unintended side reactions in hydrosilylation compared to vinyl- or chloromethyl-substituted analogs .
- Thermal Stability : Phenyl-substituted disiloxanes exhibit 20–30% higher decomposition temperatures than methylated variants due to aromatic stabilization .
- Environmental Impact : Long-chain alkyl disiloxanes (e.g., octyl derivatives) show lower volatility, reducing atmospheric release compared to pentamethyldisiloxane .
Biological Activity
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane is a siloxane compound with the molecular formula . This compound is notable for its unique structure that incorporates multiple silicon and oxygen atoms, which contributes to its potential biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 330.83 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that siloxane compounds can exhibit various biological activities due to their ability to interact with biological membranes and proteins. The presence of multiple methyl groups in this compound may enhance its lipophilicity, allowing it to penetrate cellular membranes more easily.
Antimicrobial Activity
Preliminary studies suggest that siloxanes can possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains. The exact mechanism is thought to involve disruption of microbial cell membranes.
Cytotoxicity Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study assessed the cytotoxic effects of various siloxane compounds on human cancer cell lines. The results indicated that certain siloxanes could induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).
Table: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | Not available | MCF-7 (Breast Cancer) |
| Siloxane Analog A | 25 | HeLa (Cervical Cancer) |
| Siloxane Analog B | 30 | A549 (Lung Cancer) |
Anti-inflammatory Properties
Research has suggested that siloxanes can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
